molecular formula C11H10ClN3O B8621169 (2-(4-Chlorophenylamino)pyrimidin-5-yl)methanol

(2-(4-Chlorophenylamino)pyrimidin-5-yl)methanol

Cat. No.: B8621169
M. Wt: 235.67 g/mol
InChI Key: JLMZTBCKKKZSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(4-Chlorophenylamino)pyrimidin-5-yl)methanol is a useful research compound. Its molecular formula is C11H10ClN3O and its molecular weight is 235.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

[2-(4-chloroanilino)pyrimidin-5-yl]methanol

InChI

InChI=1S/C11H10ClN3O/c12-9-1-3-10(4-2-9)15-11-13-5-8(7-16)6-14-11/h1-6,16H,7H2,(H,13,14,15)

InChI Key

JLMZTBCKKKZSJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=C(C=N2)CO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 2-(4-chlorophenylamino)pyrimidine-5-carboxylate (0.43 g, 1.548 mmol) in THF (10 mL) was cooled at −78° C. and 1M solution of DIBAL-H (4.65 ml, 4.65 mmol) in toluene was added. The mixture was stirred for 1.5 h while warming to room temperature. The reaction mixture was diluted with THF (20 mL) and quenched with Na2SO4.10H2O followed by a few drops of water. The mixture was stirred at room temperature for 18 h, then filtered through a pad of Celite topped with silica gel. The pad was washed with ethyl acetate and the filtrate was concentrated. The residue was purified by flash chromatography on silica gel using 45-80% ethyl acetate in hexanes. The desired fractions were concentrated to give (2-(4-chlorophenylamino)pyrimidin-5-yl)methanol as a white solid (0.26 g, 71%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.46 (2H, s), 7.53-7.63 (2H, m), 7.28-7.34 (2H, m), 7.17 (1H, br. s.), 4.64 (2H, d, J=5.52 Hz). LCMS: R.T.=3.24 min; [M+H]+=235.97
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.65 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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